molecular formula C17H26N2O2S B14649291 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide CAS No. 47190-13-6

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide

Cat. No.: B14649291
CAS No.: 47190-13-6
M. Wt: 322.5 g/mol
InChI Key: IYOZOHYFOWDIPD-UHFFFAOYSA-N
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Description

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazepines This compound is characterized by a fused benzene and thiadiazepine ring system, with additional hexyl and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors. One common method involves the alkylation of 8-chloro-2,3-dihydro-3-methyl-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide, which is obtained through the intramolecular cyclization of 2-(2-amino-5-chloro-benzenesulphonamido) propanoic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide group to sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiadiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound.

Scientific Research Applications

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide involves its interaction with various molecular targets and pathways. For instance, it acts as a KATP channel activator, modulating potassium ion flow across cell membranes . This activity is crucial for its antihypertensive and antidiabetic effects. Additionally, its antimicrobial and antiviral properties are attributed to its ability to disrupt cellular processes in pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Benzothiadiazepine, 2,5-dihydro-2-hexyl-3-propyl-, 1,1-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as a KATP channel activator and its broad spectrum of biological activities set it apart from other similar compounds .

Properties

CAS No.

47190-13-6

Molecular Formula

C17H26N2O2S

Molecular Weight

322.5 g/mol

IUPAC Name

2-hexyl-3-propyl-5H-1λ6,2,4-benzothiadiazepine 1,1-dioxide

InChI

InChI=1S/C17H26N2O2S/c1-3-5-6-9-13-19-17(10-4-2)18-14-15-11-7-8-12-16(15)22(19,20)21/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3

InChI Key

IYOZOHYFOWDIPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=NCC2=CC=CC=C2S1(=O)=O)CCC

Origin of Product

United States

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